Product packaging for Cyclohexyl 2-aminobutanoate hydrochloride(Cat. No.:)

Cyclohexyl 2-aminobutanoate hydrochloride

Cat. No.: B13263150
M. Wt: 221.72 g/mol
InChI Key: WTRBTIFVYJIGPF-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Acid Esters in Advanced Organic Synthesis

Alpha-amino acid esters are a pivotal class of compounds in organic synthesis, primarily serving as protected forms of amino acids. acs.orgekb.eg This protection of the carboxylic acid group as an ester allows for selective reactions at the amino group, a fundamental strategy in peptide synthesis. ekb.eglibretexts.org The choice of ester group is crucial, as it can influence the reactivity, solubility, and other physicochemical properties of the amino acid derivative.

Beyond their role in peptide synthesis, alpha-amino acid esters are versatile precursors for a wide array of organic molecules. They are utilized in the synthesis of unnatural amino acids, which are critical components in the development of peptidomimetics and other biologically active compounds. The ester functionality can be transformed into various other functional groups, and the alpha-carbon can be functionalized to create chiral centers, making these compounds valuable chiral building blocks in asymmetric synthesis.

The esterification of amino acids is a well-established process, often achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. This straightforward synthesis provides access to a diverse range of amino acid esters, tailored for specific synthetic needs.

Positioning of Cyclohexyl 2-Aminobutanoate Hydrochloride within Amino Acid Ester Chemistry

This compound is distinguished by its cyclohexyl ester group. The incorporation of a cyclohexyl moiety can impart specific characteristics to the molecule. For instance, the bulky and lipophilic nature of the cyclohexane (B81311) ring can enhance the solubility of the amino acid derivative in organic solvents, a desirable property in many synthetic procedures. Furthermore, the cyclohexyl group can influence the conformational properties of molecules into which it is incorporated, which is of particular interest in the design of peptides and other macromolecules with defined three-dimensional structures.

In the context of medicinal chemistry, the esterification of amino acids with cycloaliphatic alcohols, including cyclohexanol (B46403), has been explored for therapeutic applications. A patent in this area describes amino acid esters of cycloaliphatic alcohols for their potential in treating lipemic disorders. patentcut.com This suggests that beyond its role as a synthetic intermediate, the cyclohexyl ester of an amino acid could itself be a structural motif of interest in drug discovery.

The hydrochloride salt form of Cyclohexyl 2-aminobutanoate enhances its stability and crystallinity, making it easier to handle and store as a laboratory chemical. The presence of the hydrochloride salt also ensures that the amino group is protonated, which can be advantageous in certain reaction conditions.

Overview of Current Research Trajectories Involving 2-Aminobutanoic Acid Derivatives

2-Aminobutanoic acid, an isomer of the more common aminobutyric acids, is a non-proteinogenic alpha-amino acid that has garnered attention as a chiral building block in asymmetric synthesis. nih.gov Its derivatives are being investigated for various applications, from the synthesis of pharmaceuticals to the development of novel materials.

Research into 2-aminobutanoic acid derivatives often focuses on the stereoselective synthesis of its enantiomers, (R)- and (S)-2-aminobutanoic acid, as the chirality of the molecule is crucial for its biological activity and its utility in asymmetric synthesis. nih.gov These enantiomerically pure forms are then used as starting materials for the synthesis of complex target molecules.

Furthermore, derivatives of 2-aminobutanoic acid are being explored in the field of peptidomimetics, where the introduction of this unnatural amino acid can confer resistance to enzymatic degradation and modulate the biological activity of peptides. The synthesis of dipeptides and even longer peptide chains containing 2-aminobutanoic acid is an active area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20ClNO2 B13263150 Cyclohexyl 2-aminobutanoate hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl 2-aminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRBTIFVYJIGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyclohexyl 2 Aminobutanoate Hydrochloride

Direct Esterification Approaches Utilizing 2-Aminobutanoic Acid

Direct esterification of 2-aminobutanoic acid with cyclohexanol (B46403) presents a straightforward route to obtaining the desired cyclohexyl ester. However, the presence of both an amino and a carboxylic acid group in the same molecule necessitates specific catalytic conditions to favor the esterification of the carboxyl group while preventing unwanted side reactions of the amino group. The use of a secondary alcohol like cyclohexanol can also influence reaction kinetics due to steric hindrance.

Acid-Catalyzed Esterification Protocols (e.g., employing hydrochloric acid as a catalyst)

The Fischer-Speier esterification is a classical and widely employed method for the synthesis of esters from carboxylic acids and alcohols, utilizing a strong acid as a catalyst. libretexts.orgchemguide.co.uk In the context of amino acids, the acid catalyst serves a dual purpose: it protonates the carboxylic acid to increase its electrophilicity and protects the amino group by forming an ammonium (B1175870) salt, thereby preventing its participation in side reactions. pearson.com

For the synthesis of Cyclohexyl 2-aminobutanoate, a suspension of 2-aminobutanoic acid in cyclohexanol would be treated with a stream of dry hydrogen chloride gas or a stoichiometric amount of a strong acid like sulfuric acid. The mixture is then typically heated to reflux to achieve a reasonable reaction rate. Given that cyclohexanol is a secondary alcohol, longer reaction times or higher temperatures may be required compared to esterifications with primary alcohols like methanol (B129727) or ethanol.

ParameterTypical ConditionRationale
Catalyst Anhydrous HCl (gas), H₂SO₄Protonates the carboxylic acid and protects the amino group.
Reactant Ratio Excess CyclohexanolServes as both reactant and solvent; drives the equilibrium forward.
Temperature RefluxTo overcome the activation energy, especially with a secondary alcohol.
Reaction Time Several hours to daysReaction is often slow and reversible.

Esterification with Thionyl Chloride in Dry Alcoholic Media

A highly effective method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in an alcoholic medium. scribd.com This approach is often preferred as it typically proceeds under milder conditions and can lead to higher yields compared to traditional Fischer esterification. The reaction of thionyl chloride with the alcohol (in this case, cyclohexanol) in situ generates the reactive intermediate, an alkyl chlorosulfite, and hydrogen chloride. The hydrogen chloride then protonates the amino acid as in the Fischer-Speier method.

The key advantage of this method is that the thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by the alcohol to form the ester. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

A typical procedure involves suspending the 2-aminobutanoic acid in anhydrous cyclohexanol and cooling the mixture in an ice bath. Thionyl chloride is then added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure completion. mdpi.com The product is directly obtained as the hydrochloride salt.

ParameterTypical ConditionRationale
Reagent Thionyl Chloride (SOCl₂)Forms a highly reactive acyl chloride intermediate.
Solvent Anhydrous CyclohexanolActs as both the reactant and the solvent.
Temperature Initial cooling (0 °C), then room temp. or gentle heatingTo control the initial exothermic reaction of SOCl₂ with the alcohol.
Byproducts SO₂, HCl (gaseous)Gaseous nature of byproducts drives the reaction forward.

Trimethylchlorosilane-Mediated Esterification

Trimethylchlorosilane (TMSCl) in an alcohol solvent provides a convenient and mild method for the esterification of amino acids, often resulting in good to excellent yields of the corresponding amino acid ester hydrochlorides. nih.govresearchgate.net This method is advantageous due to its simple operation, mild reaction conditions, and straightforward workup. nih.gov

The reaction mechanism is believed to involve the in situ generation of anhydrous HCl from the reaction of TMSCl with the alcohol. This HCl then acts as the catalyst for the esterification, following a similar pathway to the Fischer-Speier reaction. Additionally, TMSCl can react with the carboxylic acid to form a silyl (B83357) ester intermediate, which is more reactive towards nucleophilic attack by the alcohol.

For the preparation of Cyclohexyl 2-aminobutanoate hydrochloride, 2-aminobutanoic acid would be suspended in cyclohexanol, followed by the slow addition of trimethylchlorosilane. The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude hydrochloride salt. nih.gov

ParameterTypical ConditionRationale
Reagent Trimethylchlorosilane (TMSCl)Generates HCl in situ and may form a reactive silyl ester.
Solvent CyclohexanolServes as both reactant and solvent.
Temperature Room TemperatureMild reaction conditions are a key advantage of this method.
Stoichiometry Typically 2 equivalents of TMSCl per carboxyl groupTo ensure complete reaction.

Formation of the Hydrochloride Salt

The product of the esterification of an amino acid under acidic conditions is typically the hydrochloride salt of the amino acid ester. However, if the esterification is performed under conditions that yield the free base of the amino acid ester, or if the free base is isolated, a subsequent step is required to form the hydrochloride salt. The hydrochloride salt is often preferred due to its increased stability and crystallinity, which facilitates purification and handling. wikipedia.org

Strategies for Anhydrous Hydrochloride Salt Precipitation from Free Bases

To form the hydrochloride salt from the free base of Cyclohexyl 2-aminobutanoate, the free base is first dissolved in a suitable anhydrous organic solvent. A solution of anhydrous hydrogen chloride in an organic solvent (e.g., diethyl ether, dioxane) or gaseous hydrogen chloride is then introduced into the solution. researchgate.net

A common laboratory method for generating anhydrous HCl gas involves the dropwise addition of concentrated sulfuric acid to sodium chloride. researchgate.net The resulting HCl gas can be bubbled directly into the solution of the free amino acid ester. The hydrochloride salt, being generally insoluble in nonpolar organic solvents, precipitates out of the solution and can be collected by filtration. researchgate.net The collected solid is then typically washed with the anhydrous solvent to remove any unreacted free base and dried under vacuum.

Stoichiometric and Solvent Selection Considerations for Salt Formation

The choice of solvent is crucial for the successful precipitation of the hydrochloride salt. The ideal solvent should readily dissolve the free amino acid ester but have low solubility for the corresponding hydrochloride salt. researchgate.net Diethyl ether is a commonly used solvent for this purpose due to its low polarity and volatility, which facilitates the isolation and drying of the product. researchgate.net Other nonpolar solvents such as hexane (B92381) or ethyl acetate (B1210297) may also be employed. It is imperative to use anhydrous solvents to prevent the hydrolysis of the ester and to avoid dissolving the water-soluble hydrochloride salt. researchgate.net

Stoichiometrically, a slight excess of hydrogen chloride is often used to ensure complete conversion of the free base to the hydrochloride salt. However, a large excess should be avoided as it can lead to the formation of dihydrochlorides or complicate the purification process. The addition of the HCl solution or gas should be done carefully, and the precipitation of the salt is often immediate.

FactorConsiderationRationale
Solvent Anhydrous, nonpolar (e.g., diethyl ether)Maximizes precipitation of the salt while dissolving the free base.
HCl Source Anhydrous HCl gas or solution in an organic solventPrevents introduction of water, which can hydrolyze the ester.
Stoichiometry Slight excess of HClEnsures complete conversion to the hydrochloride salt.
Temperature Often performed at low temperaturesCan improve the crystallinity and yield of the precipitated salt.

Enantioselective Synthesis Strategies for Chiral Alpha-Aminobutanoic Acid Esters (Relevant to this compound)

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern organic chemistry. For a molecule like Cyclohexyl 2-aminobutanoate, achieving high enantiopurity at the C2 position is paramount. Various strategies have been developed to this end, leveraging catalysts that can influence the stereochemical outcome of a reaction.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. uniurb.it These catalysts offer an alternative to traditional metal-based systems and are often lauded for their lower toxicity and stability. For the synthesis of chiral α-aminobutanoic acid esters, multi-step organocatalytic sequences can be employed.

A representative strategy involves a domino reaction sequence, such as a Knoevenagel condensation followed by a Diels-Alder reaction and subsequent epimerization, which can be catalyzed by amino acids or simple amines. nih.gov While this specific sequence often targets complex polycyclic systems, the underlying principles of organocatalytic activation are broadly applicable. For instance, the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound can generate a key intermediate. nih.govuh.edu

Another powerful organocatalytic method is asymmetric epoxidation. Chiral epoxides are highly versatile building blocks because their strained three-membered rings are susceptible to nucleophilic ring-opening reactions. nih.gov An organocatalyst can direct the epoxidation of an α,β-unsaturated ester, followed by a domino ring-opening esterification sequence to install the desired amino and ester functionalities with high stereocontrol.

Table 1: Overview of Organocatalytic Strategies

Strategy Key Reactions Catalyst Type Advantages
Domino Reaction Knoevenagel Condensation, Michael Addition Amino Acids, Amines Step economy, complexity generation

Stereocontrolled Routes via Reductive Amination

Reductive amination is a direct and efficient method for forming C-N bonds. In the context of synthesizing chiral α-amino esters, this involves the asymmetric reduction of an imine or the direct reductive coupling of an α-ketoester with an amine. nih.gov Biocatalysis, particularly the use of enzymes like imine reductases (IREDs) and reductive aminases (RedAms), has revolutionized this approach. nih.govnih.gov

These NAD(P)H-dependent oxidoreductases can catalyze the asymmetric synthesis of N-substituted α-amino esters with high conversion rates and excellent enantioselectivities under mild reaction conditions. nih.gov Researchers have successfully employed sequence-diverse metagenomic IREDs for the direct reductive coupling of various α-ketoesters and amines, demonstrating the scalability of this system for producing both enantiomers of the target amino esters. nih.gov Identifying and modifying key amino acid residues within the enzyme's substrate and cofactor binding pockets can further enhance or even invert the stereoselectivity, allowing for fine-tuned control over the chiral outcome. rsc.orgchemrxiv.org

Table 2: Imine Reductase-Catalyzed Asymmetric Synthesis of N-Substituted α-Amino Esters

α-Ketoester Substrate Amine Partner Product Yield Enantiomeric Excess (ee) Reference
Ethyl 2-oxobutanoate Benzylamine High >99% nih.gov
Methyl 2-oxobutanoate (R)-1-Phenylethylamine High >99% nih.gov

Data represents typical results from preparative scale transformations highlighted in the source literature.

Asymmetric Arylation Catalyzed by Rhodium Complexes

Rhodium-catalyzed asymmetric arylation represents a sophisticated method for creating stereogenic centers. While the name suggests the addition of an aryl group, the underlying principle involves the enantioselective addition of an organometallic reagent to an imine functionality, guided by a chiral ligand complexed to the rhodium center. nih.gov

This methodology has been successfully applied to the arylation of cyclic N-sulfonyl α-ketimino esters using arylboronic acids. nih.gov By employing a simple sulfur-olefin ligand, a wide array of α,α-disubstituted chiral amino esters can be synthesized in excellent yields and with exceptionally high enantioselectivities (typically 98-99% ee). nih.gov Although the direct precursor to 2-aminobutanoic acid is not arylated, this method showcases a powerful strategy for constructing α-tertiary amino acids. The principles can be adapted for the addition of other organoboron reagents, providing a pathway to diverse α-substituted amino esters.

Enzymatic Methods for Enantiopure 2-Aminobutanoic Acid Precursors

Enzymatic kinetic resolution is a classic and highly effective technique for separating racemic mixtures. This method exploits the inherent stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.net

For producing enantiopure 2-aminobutanoic acid, a common approach involves the selective hydrolysis of a racemic N-acyl-2-aminobutanoic acid derivative using an acylase enzyme. The acylase will specifically hydrolyze the N-acyl group from one enantiomer (e.g., the L-enantiomer), yielding the free amino acid, while leaving the other enantiomer (e.g., the D-enantiomer) in its acylated form. The resulting mixture of the free amino acid and the N-acyl amino acid can then be easily separated based on their different physical properties. Similarly, lipases can be used for the enantioselective hydrolysis of racemic esters, producing an enantioenriched alcohol and the unreacted ester. mdpi.commdpi.com This method is widely used due to its high selectivity, mild reaction conditions, and environmental compatibility.

Coupling Reactions for Cyclohexyl Ester Formation

Once the chiral 2-aminobutanoic acid hydrochloride is obtained, the final step is the formation of the ester bond with cyclohexanol. The selection of the coupling method is crucial to avoid side reactions and ensure a high yield, especially when dealing with sterically demanding alcohols or sensitive substrates.

Steglich Esterification Utilizing Carbodiimides and Aminopyridines

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols. wikipedia.org It is particularly valuable for substrates that are sensitive to the harsh conditions of other methods like Fischer esterification. organic-chemistry.org The reaction employs a carbodiimide, typically N,N′-dicyclohexylcarbodiimide (DCC), as a coupling reagent and a catalytic amount of an aminopyridine, such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The reaction mechanism proceeds as follows:

The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea, which is a common side reaction. wikipedia.org

DMAP, acting as a superior nucleophile and acyl transfer catalyst, attacks the O-acylisourea intermediate. wikipedia.orgorganic-chemistry.org This forms a reactive acylpyridinium species.

The alcohol (cyclohexanol) then reacts with the activated acylpyridinium intermediate to form the desired ester.

The byproduct of the DCC activation is N,N′-dicyclohexylurea (DCU), a stable urea (B33335) compound that is insoluble in many organic solvents and can often be removed by simple filtration. wikipedia.org

This method's mild, room-temperature conditions and its ability to overcome the steric hindrance of secondary alcohols like cyclohexanol make it an ideal choice for the synthesis of this compound. wikipedia.orgorganic-chemistry.org

Table 3: Key Reagents in Steglich Esterification

Reagent Chemical Name Role
DCC N,N′-Dicyclohexylcarbodiimide Coupling Agent / Dehydrating Agent

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Alpha Amino Acid Esters

Hydrolytic Pathways of Alpha-Amino Acid Esters

The hydrolysis of the ester group in alpha-amino acid esters can proceed through several distinct mechanistic pathways, each influenced by the reaction conditions. These pathways include acid-catalyzed, non-enzymatic intramolecular, and enzyme-catalyzed routes.

The acid-catalyzed hydrolysis of alpha-amino acid esters is a reversible process that results in the formation of the corresponding carboxylic acid and alcohol. libretexts.org The reaction is typically carried out by heating the ester in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, which provides both the acidic catalyst and the water necessary for the reaction. libretexts.orgchemguide.co.uk The generally accepted mechanism for this transformation is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk The positive charge on the protonated carbonyl group is delocalized through resonance. chemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uknih.gov

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester's alkoxy group. This converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst. libretexts.org

In specific cases, such as with esters containing a tertiary alkyl group, an SN1-type mechanism (AAL1) may occur, where the C-O bond cleaves to form a stable tertiary carbocation after the initial protonation. chemistrysteps.com

In the absence of strong acids, bases, or enzymes, the hydrolysis of alpha-amino acid esters can be facilitated by the intramolecular participation of the alpha-amino group. This pathway is particularly relevant for certain prodrugs designed to release an active compound under physiological conditions. nih.gov

The mechanism involves the following steps:

Intramolecular Nucleophilic Attack: The unprotonated α-amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a cyclic tetrahedral intermediate. nih.gov

Formation of Intermediates: This intermediate can then proceed through various pathways, including the formation of a lactam or other cyclic structures, which ultimately lead to the hydrolysis of the ester and release of the alcohol. nih.gov

The rate of this intramolecularly catalyzed hydrolysis is significantly influenced by the pH of the solution. At low pH, the amino group is protonated and thus non-nucleophilic, favoring direct hydrolysis. nih.gov At physiological pH (around 7.4), a sufficient concentration of the unprotonated amino group exists to allow the intramolecular pathway to compete with, and often dominate, direct hydrolysis. nih.gov

Alpha-amino acid ester hydrolases (AEHs) are a class of enzymes that catalyze the hydrolysis of the ester bond in alpha-amino acid esters with high specificity and efficiency. researchgate.net These enzymes are part of the larger family of hydrolases that act on carboxylic ester bonds. rsc.org The catalytic mechanism of AEHs typically follows that of serine hydrolases, involving a catalytic triad (B1167595) of amino acid residues in the active site, commonly serine, histidine, and aspartate. researchgate.net

The catalytic cycle can be summarized as follows:

Enzyme-Substrate Complex Formation: The alpha-amino acid ester substrate binds to the active site of the enzyme.

Nucleophilic Attack by Serine: The histidine residue in the catalytic triad acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the ester substrate. researchgate.net This attack forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups in the active site. researchgate.net

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, and the histidine residue, now acting as a general acid, donates a proton to the leaving group (the alcohol portion of the ester), facilitating its departure. This results in the formation of a covalent acyl-enzyme intermediate. researchgate.net

Deacylation: A water molecule enters the active site. The histidine residue again acts as a general base, activating the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate.

Enzyme Regeneration: The second tetrahedral intermediate collapses, cleaving the bond between the acyl group and the serine residue. The serine residue is regenerated, and the carboxylic acid product is released from the active site. researchgate.net

Intramolecular Cyclization Reactions of Amino Acid Esters

In addition to hydrolysis, alpha-amino acid esters can undergo intramolecular cyclization reactions, leading to the formation of stable cyclic structures. These reactions are often driven by the proximity of the reactive amino and ester groups.

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that can be formed from dipeptide esters through an intramolecular aminolysis reaction. This is a significant side reaction in peptide synthesis, particularly when dealing with dipeptides where the C-terminal amino acid is an ester. researchgate.netacs.org The formation of DKPs is especially facile for dipeptide sequences containing proline or glycine (B1666218). nih.gov

The mechanism involves the nucleophilic attack of the N-terminal amino group of the dipeptide ester on the carbonyl carbon of the C-terminal ester. This leads to the formation of a cyclic tetrahedral intermediate, which then collapses to form the stable diketopiperazine ring and release the alcohol. The rate of DKP formation is influenced by several factors, including the nature of the amino acid residues, the type of ester, and the reaction conditions. nih.gov For instance, piperidine, often used for Fmoc-deprotection in solid-phase peptide synthesis, can be a highly efficient catalyst for this intramolecular cyclization. acs.org

Table 1: Factors Influencing Diketopiperazine (DKP) Formation Rates
FactorInfluence on DKP Formation RateExample/Observation
Peptide SequenceCertain amino acid sequences are more prone to DKP formation.Dipeptides with Proline or Glycine at the C-terminus, such as Gly-Pro, readily form DKPs. nih.gov
CatalystBases can significantly accelerate the rate of DKP formation.Piperidine, used in Fmoc deprotection, is an efficient catalyst for the intramolecular aminolysis leading to DKPs. acs.org
Peptide Chain LengthThe rate of DKP formation can vary with the length of the peptide chain.In a study of Phe-Pro-Glyn-Lys peptides, the rate of DKP formation generally increased with the number of glycine residues. nih.gov
SolventThe reaction environment can impact the stability of the peptide and the rate of DKP formation.The stability of peptides against DKP formation is dependent on the properties of the solvent. nih.gov

As an alternative pathway to direct hydrolysis or diketopiperazine formation, alpha-amino acid esters can undergo intramolecular reactions to form lactam and hemiorthoester intermediates, particularly in systems where another electrophilic site is available. This has been observed in the non-enzymatic degradation of certain α-amino acid ester prodrugs. nih.gov

The proposed mechanism involves:

Intramolecular Nucleophilic Amine Attack: The α-amino group attacks an alternative electrophilic carbonyl group within the molecule, leading to the formation of a lactam intermediate. nih.gov

Formation of a Bicyclic Hemiorthoester: A subsequent intramolecular reaction can occur where an oxygen nucleophile attacks a carbonyl group, resulting in the formation of a bicyclic hemiorthoester. nih.gov

These intermediates can exist in equilibrium and ultimately lead to the release of the active compound through further rearrangement or hydrolysis. The formation of these intermediates is pH-dependent, being more favorable under physiological conditions where the α-amino group is partially unprotonated. nih.gov

Table 2: Comparison of Hydrolytic Pathways for Alpha-Amino Acid Esters
PathwayKey FeaturesTypical ConditionsPrimary Intermediates
Acid-Catalyzed HydrolysisReversible reaction following AAC2 mechanism.Dilute aqueous acid (e.g., HCl, H₂SO₄), heat.Protonated ester, Tetrahedral intermediate.
Non-Enzymatic Intramolecular HydrolysisInvolves nucleophilic attack by the α-amino group.Physiological pH (~7.4).Cyclic tetrahedral intermediate, Lactam, Hemiorthoester.
Enzyme-Catalyzed Hydrolysis (AEHs)Highly specific and efficient, involves a catalytic triad.Aqueous buffer, physiological temperatures.Acyl-enzyme intermediate, Tetrahedral intermediates.

Intermolecular Reactions of the Primary Amine Functionality

The primary amine group in alpha-amino acid esters like Cyclohexyl 2-aminobutanoate is a key site for a variety of intermolecular reactions, allowing for the synthesis of more complex molecules.

The primary amine of Cyclohexyl 2-aminobutanoate readily undergoes nucleophilic acyl substitution with acid halides (e.g., acyl chlorides) and acid anhydrides to form N-acyl amino acid esters. This reaction is fundamental in peptide synthesis and for the introduction of various acyl groups.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. For an acid chloride, this results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the N-acylated product and hydrochloric acid. libretexts.org To neutralize the acid byproduct, a base such as pyridine (B92270) or sodium hydroxide (B78521) is typically added to the reaction mixture. libretexts.org

Similarly, with an acid anhydride, the amine attacks one of the carbonyl groups, leading to a tetrahedral intermediate that eliminates a carboxylate anion as the leaving group, which then acts as a base to deprotonate the newly formed N-acyl product.

Key Findings from Research:

The synthesis of N-acyl amino acids is a crucial transformation, with various methods being developed for efficiency and selectivity. nih.gov

N-hydroxysuccinimide esters of fatty acids have been shown to react preferentially with free amino acids to form N-acylamino acids. nih.gov

Visible-light photoredox catalysis has emerged as a mild method to generate acyl radicals from various precursors, which can then be used in acylation reactions. nih.gov

Table 1: Comparison of Acylating Agents for N-Acylation of Amino Acid Esters
Acylating AgentTypical Reaction ConditionsByproductsAdvantagesDisadvantages
Acid Halides (e.g., Acyl Chlorides)Presence of a base (e.g., pyridine, NaOH) to neutralize HClHCl (neutralized by base)High reactivity, generally good yieldsCorrosive reagents, formation of salt byproduct
Acid AnhydridesOften requires heatingCarboxylic acidMilder than acid halides, byproduct can be easier to removeCan be less reactive, may require forcing conditions
N-Hydroxysuccinimide EstersMild conditions, often at room temperatureN-hydroxysuccinimideHigh selectivity, mild reaction conditionsRequires pre-synthesis of the activated ester

The reaction of the primary amine of Cyclohexyl 2-aminobutanoate with an aldehyde leads to the formation of an imine, also known as a Schiff base. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The optimal pH for this reaction is generally around 5, as sufficient acid is needed to protonate the hydroxyl group of the intermediate to facilitate its removal as water, while at very low pH, the amine becomes protonated and non-nucleophilic. lumenlearning.com

The formation of the imine is a reversible process. libretexts.org The resulting C=N double bond in the imine can undergo further transformations. For instance, under certain conditions, particularly with heating or in the presence of specific catalysts, the imine can undergo decarboxylation, where the carboxyl group is lost as carbon dioxide. This can be followed by hydrolysis of the imine back to an amine, resulting in a net deamination of the original amino acid ester.

Mechanism of Imine Formation:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen to yield the final imine product. libretexts.org

Direct N-alkylation of alpha-amino acid esters, such as Cyclohexyl 2-aminobutanoate, using alcohols as alkylating agents is a highly atom-economical and environmentally friendly method. This transformation can be achieved using transition metal catalysts, such as ruthenium and iridium complexes, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rug.nlresearchgate.netnih.govnih.gov

The catalytic cycle typically involves the following steps:

The alcohol is dehydrogenated by the metal catalyst to form an aldehyde.

The primary amine of the amino acid ester condenses with the in-situ generated aldehyde to form an imine.

The metal-hydride species, formed in the first step, then reduces the imine to the corresponding N-alkylated amine.

A significant advantage of this methodology is the ability to retain the stereochemistry at the alpha-carbon of the amino acid ester, which is crucial for the synthesis of chiral bioactive molecules. rug.nlresearchgate.netnih.gov The use of base-free conditions is often critical to prevent racemization of the acidic proton at the alpha-position. nih.gov

Key Research Findings:

A ruthenium-catalyzed, base-free method has been developed for the direct N-alkylation of α-amino acid esters with alcohols, showing excellent retention of stereochemical integrity. The addition of diphenylphosphate was found to significantly enhance reactivity and product selectivity. rug.nlnih.gov

Iridium-catalyzed N-alkylation of α-amino esters using alcohols has also been reported, which can be applied to both the free base and hydrochloride salts of the amines, with water as the only byproduct. researchgate.netresearchgate.net

Metal-Catalyzed Transformations and Coordination Chemistry

Metal catalysts play a pivotal role in expanding the synthetic utility of amino acid esters by enabling novel transformations and influencing their reactivity.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of amino acid derivatives. The direct α-arylation of esters and protected amino acids provides a concise route to α-aryl carboxylic acids and their derivatives, which are important structural motifs in many pharmaceuticals. acs.orgorganic-chemistry.org

The mechanism generally involves the formation of a palladium enolate complex from the ester, followed by oxidative addition of an aryl halide to the palladium center. Reductive elimination from the resulting arylpalladium enolate complex then furnishes the α-arylated product and regenerates the palladium catalyst. The choice of ligand and base is critical for the success of these reactions. organic-chemistry.org

For 2-aminobutanoic acid derivatives specifically, a 2-methoxyiminoacetyl auxiliary has been shown to promote palladium-catalyzed γ-arylation of C(sp³)–H bonds. This auxiliary can be easily removed or converted into a glycine moiety for peptide synthesis. ukolegija.ltnih.gov

Table 2: Key Parameters in Palladium-Catalyzed α-Arylation of Amino Acid Esters
ParameterRole in the ReactionExamples of Effective SystemsReference
Palladium PrecursorSource of the active catalystPd(dba)₂, Pd(OAc)₂ organic-chemistry.orgorganic-chemistry.org
LigandStabilizes the palladium catalyst and influences reactivity and selectivityBulky, electron-rich phosphines (e.g., P(t-Bu)₃) organic-chemistry.org
BasePromotes the formation of the enolateLiHMDS, K₃PO₄ organic-chemistry.org
Protecting/Auxiliary GroupCan direct the regioselectivity of the C-H functionalizationUnsaturated amine protecting groups, 2-methoxyiminoacetyl organic-chemistry.orgukolegija.ltnih.gov

Metal ions, particularly Zn(II) and Cu(II), can significantly catalyze the hydrolysis of amino acid esters. The coordination of the metal ion to the amino acid ester facilitates the nucleophilic attack of water or hydroxide on the ester carbonyl group.

Copper(II) Complexes: Cu(II) ions are known to promote the hydrolysis of α-amino acid esters at rates much greater than other metal ions. heliosense.com The mechanism involves the formation of a chelate complex where the Cu(II) is coordinated to the amino group and the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The hydrolysis of complexed α-amino-acid esters can be up to 10⁴ times faster than that of the free esters. nih.gov

Zinc(II) Complexes: Zinc(II) is a Lewis acid that is found in the active site of many hydrolytic enzymes. nih.gov In a similar fashion to copper, Zn(II) complexes can catalyze the hydrolysis of esters. The Zn(II) ion coordinates to the ester, activating the carbonyl group for attack by a water molecule, which may also be coordinated to the zinc ion. nih.govlibretexts.org The Lewis acidity of the Zn(II) center promotes the deprotonation of the coordinated water, generating a more nucleophilic hydroxide species at neutral pH. nih.gov

The catalytic efficiency of these metal complexes is often correlated with their stability; more stable complexes can lead to greater rate enhancements in ester hydrolysis. acs.orgacs.org

Interactions with High Valent Transition Metal Halides (e.g., Niobium, Tantalum Pentahalides)

The interaction of α-amino acid esters with high-valent transition metal halides, such as niobium and tantalum pentahalides, is characterized by the formation of coordination complexes and can lead to subsequent chemical transformations. rsc.org Research into the reactivity of these strong Lewis acids with α-amino acid esters has provided insight into the coordination chemistry and potential activation pathways of these organic substrates. researchgate.net

Studies on analogous α-amino acid esters, such as L-leucine methyl ester and L-proline ethyl ester, with niobium and tantalum pentahalides (MX₅, where M = Nb, Ta; X = F, Cl, Br) have demonstrated the formation of ionic coordination compounds. researchgate.net These reactions typically yield products with the general formula [MX₄L₂][MX₆], where L represents the α-amino acid ester. researchgate.net For instance, the reaction of niobium pentachloride (NbCl₅) or tantalum pentachloride (TaCl₅) with L-leucine methyl ester results in the formation of such ionic complexes in moderate to good yields. rsc.orgresearchgate.net

In these complexes, the α-amino acid ester acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. rsc.org Density Functional Theory (DFT) calculations support this N,O-coordination mode. rsc.org The coordination of two ester ligands to the [MCl₄]⁺ fragment is a favorable process. rsc.org

Furthermore, the interaction with high-valent transition metal halides can lead to the activation of bonds within the amino acid ester molecule. For example, the reaction of L-leucine methyl ester with niobium pentafluoride (NbF₅) and L-proline ethyl ester with niobium pentabromide (NbBr₅) or tantalum pentabromide (TaBr₅) has been observed to activate the ester O-R bond, resulting in the release of ethyl fluoride (B91410) (EtF) and ethyl bromide (EtBr), respectively. rsc.orgresearchgate.net

In some cases, more complex reactions can occur. For instance, the reaction of NbCl₅ with L-serine isopropylester led to the formation of NbCl₃(OCH₂CHNHCO₂ⁱPr), indicating a different reaction pathway. rsc.orgresearchgate.net Additionally, the reaction of NbCl₅ with L-leucine isopropylester yielded a co-product, [NbCl₅(Me₂CHCH₂CHNH₃CO₂Me)][NbCl₆], which was characterized crystallographically. rsc.orgresearchgate.net These findings suggest that the reaction outcomes are sensitive to the specific α-amino acid ester and the nature of the metal halide used. rsc.org

While direct studies on cyclohexyl 2-aminobutanoate hydrochloride are not extensively detailed in the available literature, the established reactivity patterns of similar α-amino acid esters with niobium and tantalum pentahalides provide a strong basis for predicting its behavior. It is expected to form coordination complexes and potentially undergo further chemical transformations.

Table of Research Findings on the Interaction of α-Amino Acid Esters with High Valent Transition Metal Halides

ReactantsMetal HalideProduct(s)Key FindingsReference
L-leucine methyl esterNbF₅Ionic coordination compoundActivation of the ester O-R bond. rsc.orgresearchgate.net
L-leucine methyl esterNbCl₅, TaCl₅[MCl₄(ester)₂][MCl₆]Formation of ionic coordination complexes. rsc.orgresearchgate.net
L-proline ethyl esterNbBr₅, TaBr₅Ionic coordination compoundRelease of EtBr, indicating O-R bond activation. rsc.orgresearchgate.net
L-serine isopropylesterNbCl₅NbCl₃(OCH₂CHNHCO₂ⁱPr)Formation of a distinct metal complex. rsc.orgresearchgate.net
L-leucine isopropylesterNbCl₅[NbCl₅(ester)][NbCl₆] (co-product)Isolation and crystallographic characterization of a co-product. rsc.orgresearchgate.net

Strategic Applications in Advanced Organic Synthesis

Cyclohexyl 2-Aminobutanoate Hydrochloride as a Chiral Building Block

The primary utility of this compound in organic synthesis lies in its nature as a chiral building block. Possessing a defined stereocenter at the alpha-carbon of the aminobutanoate core, it provides a reliable source of chirality for the enantioselective synthesis of more complex molecules. This is a fundamental concept in modern drug discovery and development, where the stereochemistry of a molecule is often critical to its biological activity and safety profile. The cyclohexyl ester moiety can also influence the steric environment of reactions, further directing stereochemical outcomes.

Non-proteinogenic amino acids (NPAAs), which are amino acids not found in the genetic code, are of significant interest in medicinal chemistry and chemical biology due to their ability to impart unique structural and functional properties to peptides and other bioactive molecules. thermofisher.comnih.gov Cyclohexyl 2-aminobutanoate itself is classified as an unnatural amino acid derivative. chemscene.com While direct examples of its use in the synthesis of other NPAAs are not extensively detailed in readily available literature, its structure is analogous to other chiral amino acid esters that serve as precursors for the synthesis of more complex amino acid derivatives. For instance, chiral amino acids are known starting materials for the synthesis of β-amino acids, which are components of β-peptides, a class of peptidomimetics with enhanced stability against enzymatic degradation. nih.govchemrxiv.orggoogle.comnih.gov The general strategy involves the homologation of α-amino acids, a process to which this compound could potentially be adapted.

The synthesis of diverse collections of molecules, known as chemical libraries, is a cornerstone of modern drug discovery. These libraries are screened for biological activity to identify new lead compounds. Chiral building blocks like this compound are valuable starting points for the creation of such libraries, as they introduce three-dimensional complexity and stereochemical diversity. Although specific examples of large-scale library synthesis using this particular compound are not prominently reported, the principles of combinatorial chemistry often rely on the availability of a wide array of chiral synthons. nih.gov The cyclohexyl group, in particular, can be a key feature in ligands designed for asymmetric catalysis, such as in chiral spirobiindane-based ligands, highlighting the utility of this motif in complex molecular design. acs.orgnih.gov

In the realm of peptide chemistry, the strategic use of protecting groups is paramount to achieving the desired peptide sequence without unwanted side reactions. The cyclohexyl ester of an amino acid has a specific and important application in solid-phase peptide synthesis (SPPS). Specifically, the side-chain carboxyl group of aspartic acid is often protected as a cyclohexyl ester (Asp(O-cHex)) to minimize the formation of aspartimide, a common and problematic side reaction that can lead to impurities and lower yields. This strategy is particularly relevant in Fmoc-based SPPS. peptide.combachem.comchempep.com

While this compound is an ester of the full amino acid and not just a side-chain protecting group, this application underscores the utility of the cyclohexyl ester moiety in the context of peptide synthesis. The principles of SPPS involve the sequential coupling of amino acids to a solid support, and the choice of protecting groups and coupling reagents is critical for success. nih.gov The incorporation of non-proteinogenic amino acids like Cyclohexyl 2-aminobutanoate into peptide chains is a common strategy to create peptidomimetics with altered conformations and improved stability.

Application in Peptide SynthesisCompound MoietyPurpose
Side-chain protectionCyclohexyl ester of Aspartic AcidPrevention of aspartimide formation
Backbone modificationCyclohexyl 2-aminobutanoateIntroduction of non-proteinogenic residue

Development of Novel Synthetic Auxiliaries and Protecting Group Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed. While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary, its structural components are found in well-established chiral auxiliaries. For example, chiral amino acids and their derivatives are versatile tools in asymmetric synthesis and can be used as chiral auxiliaries or resolving agents. tcichemicals.comresearchgate.netchimia.ch The development of new chiral auxiliaries is an active area of research, and the combination of a chiral amino acid core with a bulky cyclohexyl group could potentially offer unique stereodirecting effects in various chemical transformations, such as alkylation or aldol (B89426) reactions.

Protecting group strategies are essential in multi-step organic synthesis to mask reactive functional groups and allow for selective transformations at other sites of a molecule. nih.gov The cyclohexyl ester group can be considered a protecting group for the carboxylic acid functionality of 2-aminobutanoic acid. The stability and cleavage conditions of this ester would be key considerations in its application as a protecting group.

Design of Intermediates for Heterocyclic Compound Synthesis (e.g., dihydropyran heterocycles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. While the direct application of this compound in the synthesis of dihydropyran heterocycles is not documented in the available literature, amino acid derivatives are known precursors for a wide variety of heterocyclic systems. The functional groups present in this compound—an amine, an ester, and a chiral center—offer multiple points for cyclization reactions. Further research would be needed to explore its potential as a precursor for specific heterocyclic scaffolds like dihydropyrans.

Precursors for Derivatization in Analytical Methods

The quantitative and qualitative analysis of amino acids often requires a derivatization step to enhance their volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for detection in high-performance liquid chromatography (HPLC). thermofisher.comactascientific.comsigmaaldrich.comnih.gov As Cyclohexyl 2-aminobutanoate is an amino acid ester, it is already partially derivatized. The hydrochloride salt form indicates that the amino group is protonated.

For GC-MS analysis, amino acids are typically converted into more volatile derivatives, such as their methyl esters or by silylation of the amino and carboxyl groups. mdpi.comresearchgate.net The existing cyclohexyl ester in the target compound would likely be stable under many derivatization conditions that target the amino group.

For HPLC analysis, the primary amino group of Cyclohexyl 2-aminobutanoate can be reacted with a variety of derivatizing agents to facilitate detection. Common chiral derivatizing agents include Marfey's reagent (FDAA), which reacts with the amino group to form diastereomers that can be separated on a non-chiral column, allowing for the determination of enantiomeric purity. nih.govresearchgate.net This is a crucial analytical method for any chiral compound intended for use in synthesis.

Analytical TechniqueDerivatization StrategyPurpose
Gas Chromatography (GC-MS)Silylation of the amino groupIncrease volatility and thermal stability
High-Performance Liquid Chromatography (HPLC)Reaction with a chiral derivatizing agent (e.g., FDAA)Formation of diastereomers for enantiomeric purity analysis
High-Performance Liquid Chromatography (HPLC)Reaction with a fluorogenic reagent (e.g., OPA)Introduction of a fluorescent tag for sensitive detection

Advanced Spectroscopic and Analytical Characterization Techniques for Alpha Amino Acid Ester Hydrochlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Cyclohexyl 2-aminobutanoate hydrochloride, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of its molecular framework and stereochemistry.

Proton (¹H) NMR for Structural Confirmation, Purity Assessment, and Enantiomeric Purity

Proton NMR (¹H NMR) is fundamental for confirming the presence of key structural motifs. In this compound, the protonated amino group (-NH₃⁺) significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free amine. The spectrum allows for the identification of all proton environments, from the cyclohexyl ring to the butanoate chain.

Key diagnostic signals include the methine proton of the cyclohexyl group attached to the ester oxygen, which typically appears around 4.8-5.0 ppm. The α-proton of the aminobutanoate moiety is also shifted downfield due to the adjacent protonated amine and the ester carbonyl, resonating in the 3.9-4.2 ppm range. The broad signal for the -NH₃⁺ protons is often observed between 8.0 and 9.0 ppm and can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O).

Purity is assessed by integrating the signals and comparing the proton ratios to the expected molecular formula. The absence of unexpected signals indicates high purity. For determining enantiomeric purity, chiral shift reagents can be employed to resolve the signals of the two enantiomers, allowing for their quantification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₃⁺8.0 - 9.0br s-
Cyclohexyl CH-O4.8 - 5.0m-
α-CH3.9 - 4.2t~7
Cyclohexyl CH₂ (axial)1.2 - 1.6m-
Cyclohexyl CH₂ (equatorial)1.6 - 1.9m-
β-CH₂1.8 - 2.0m~7
γ-CH₃0.9 - 1.1t~7.5

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing in the range of 170-175 ppm. The carbon of the cyclohexyl ring bonded to the oxygen atom (C-O) is found around 75-80 ppm. The α-carbon, attached to the protonated amino group, is observed in the 50-55 ppm region. The remaining carbons of the cyclohexyl and butanoate groups resonate in the upfield region of the spectrum. The chemical shifts of carbons near the protonated amine are influenced by its electron-withdrawing nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)170 - 175
Cyclohexyl C-O75 - 80
α-C50 - 55
Cyclohexyl C (other)23 - 35
β-C25 - 30
γ-C10 - 15

Nitrogen-15 (¹⁵N) NMR for Amide and Amine Linkage Characterization

Nitrogen-15 NMR (¹⁵N NMR) is a powerful technique for directly probing the electronic environment of the nitrogen atom. For this compound, the nitrogen signal provides confirmation of the primary amine hydrochloride. The protonation of the amine leads to a significant change in the ¹⁵N chemical shift compared to the free amine. Typically, the protonation of a primary amine results in a deshielding effect, shifting the signal to a higher frequency (less negative ppm value). This shift can be on the order of 10-30 ppm. The exact chemical shift is sensitive to solvent and concentration.

Application in Conformational Analysis and Probing Intermolecular Interactions

NMR spectroscopy is a key tool for studying the three-dimensional structure of molecules in solution. For the cyclohexyl ring, the chair conformation is the most stable. The orientation of the ester group (axial or equatorial) can be determined by analyzing the coupling constants of the methine proton attached to the ester oxygen. chegg.com A larger coupling constant is typically observed for an axial proton due to its trans-diaxial relationship with neighboring axial protons.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between protons, providing insights into the preferred conformation of the entire molecule. Intermolecular interactions, such as hydrogen bonding between the -NH₃⁺ group and the chloride anion or solvent molecules, can be inferred from changes in chemical shifts and line broadening in the ¹H NMR spectrum, particularly for the amine protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass with high precision (typically to four or more decimal places), the exact molecular formula can be confirmed. For the protonated molecule [M+H]⁺, the experimentally measured mass would be compared to the calculated mass for C₁₀H₂₁NO₂⁺.

Common fragmentation pathways for protonated α-amino acid esters in the mass spectrometer involve the neutral loss of molecules such as water (H₂O), carbon monoxide (CO), and the cyclohexanol (B46403) leaving group. The fragmentation of the butanoate side chain can also occur. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Major Fragmentation Pathways
[M+H]⁺C₁₀H₂₁NO₂⁺186.1545Loss of cyclohexene (B86901), Loss of H₂O, Loss of CO
[M+H - C₆H₁₀]⁺C₄H₁₀NO₂⁺104.0655Loss of cyclohexene from the ester
[M+H - H₂O]⁺C₁₀H₁₉N⁺152.1539Loss of water from the protonated molecule

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including alpha-amino acid ester hydrochlorides. In this method, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by a mass spectrometer. acs.org For a compound like this compound, ESI-MS typically produces a prominent protonated molecular ion, [M+H]⁺, due to the basicity of the amino group.

The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the exact mass of the parent ion, which can be used to confirm its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to elicit structural information. nih.gov In a typical CID experiment, the [M+H]⁺ ion is mass-selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the neutral loss of cyclohexene, cleavage of the ester bond, and subsequent loss of carbon monoxide. nih.govresearchgate.net

Table 1: Predicted ESI-MS Fragmentation for Protonated Cyclohexyl 2-aminobutanoate

Ion Description Proposed Structure / Loss Predicted m/z
[M+H]⁺ Protonated Parent Molecule 200.16
[M+H - C₆H₁₀]⁺ Loss of cyclohexene 118.08
[M+H - C₆H₁₁OH]⁺ Loss of cyclohexanol 100.07
[C₆H₁₁O]⁺ Cyclohexyloxycarbonyl ion 99.08

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique used for analyzing non-volatile and thermally unstable compounds. creative-proteomics.comnih.gov In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and placed on a probe tip. wikipedia.org This mixture is then bombarded under vacuum by a high-energy beam of neutral atoms, typically argon or xenon. nih.govwikipedia.org The impact of these atoms desorbs and ionizes the analyte molecules from the matrix, producing both positive ([M+H]⁺) and negative ([M-H]⁻) ions. taylorandfrancis.com

This technique is particularly effective for highly polar compounds like amino acid hydrochlorides. nih.gov The resulting mass spectrum typically shows a strong signal for the protonated molecular ion, allowing for straightforward molecular weight determination. taylorandfrancis.com Fragmentation is generally limited but can be induced, providing structural details. For this compound, the fragmentation patterns would be similar to those observed in ESI-MS, involving cleavages around the ester and amino functional groups. FAB-MS has also been successfully used in the determination of enantiomeric excess for α-amino acid ester hydrochlorides through the use of an enantiomer-labelled host method. rsc.org

Table 2: Key Features of Fast-Atom Bombardment Mass Spectrometry

Feature Description
Ionization Principle Bombardment of a sample in a liquid matrix with a high-energy beam of neutral atoms (e.g., Ar, Xe). wikipedia.org
Sample Preparation The analyte is mixed with a non-volatile liquid matrix (e.g., glycerol, thioglycerol). wikipedia.org
Typical Ions Formed Primarily protonated molecules [M+H]⁺ and deprotonated molecules [M-H]⁻. taylorandfrancis.com
Applicability Highly suitable for polar, non-volatile, and thermally unstable compounds like peptides and amino acid salts. creative-proteomics.comnih.gov

| Fragmentation | A relatively soft ionization technique, but provides sufficient fragmentation for structural analysis. |

Chromatographic-Mass Spectrometric Coupling (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity Profiling

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the comprehensive purity profiling of pharmaceutical compounds. vu.nl

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. For amino acid esters like this compound, derivatization is typically required to increase volatility and thermal stability. creative-proteomics.com Common derivatization procedures include acylation or silylation of the amino group and esterification of the carboxyl group. creative-proteomics.comnih.gov Once derivatized, GC can effectively separate the target compound from volatile impurities. The coupled mass spectrometer then provides mass information for each separated component, allowing for their identification and quantification. High-resolution GC-MS can be used for the accurate identification of unknown impurities in starting materials. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for purity profiling, as it can analyze a wide range of compounds, including polar and non-volatile substances, often without the need for derivatization. creative-proteomics.comthermofisher.com For this compound, reversed-phase liquid chromatography (RP-LC) or hydrophilic interaction liquid chromatography (HILIC) can be employed. thermofisher.comrestek.com The LC system separates the main compound from non-volatile impurities, degradation products, and starting materials, while the MS detector provides molecular weight and structural information for each peak. restek.comnih.gov This allows for the creation of a detailed impurity profile, which is critical for quality control in pharmaceutical manufacturing.

Table 3: Comparison of GC-MS and LC-MS for Purity Profiling

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile or semi-volatile compounds. Suitable for a wide range of polarities and volatilities. creative-proteomics.com
Derivatization Often mandatory for polar compounds like amino acid esters. nih.gov Often not required, allowing direct analysis. restek.com
Separation Principle Separation based on boiling point and interaction with the stationary phase. Separation based on partitioning between mobile and stationary phases.

| Typical Applications | Analysis of residual solvents, volatile starting materials, and by-products. | Purity analysis, identification of degradation products, and analysis of non-volatile impurities. thermofisher.com |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. thermofisher.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a plot of this absorption versus wavenumber, providing a unique molecular fingerprint. researchgate.netnsf.gov

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the protonated amine (ammonium) group would be indicated by broad absorption bands in the 2500-3300 cm⁻¹ region due to N-H stretching vibrations. The ester functional group would be clearly identifiable by a strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch. youtube.comlibretexts.org Additionally, C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. The hydrocarbon portions of the molecule, the cyclohexyl ring and the ethyl group, would be identified by C-H stretching vibrations just below 3000 cm⁻¹. ieeesem.compressbooks.pub

While FTIR is not typically used to distinguish between enantiomers, differences in the solid-state spectra of a racemate versus an enantiomerically pure sample can sometimes be observed due to variations in crystal lattice symmetry and intermolecular hydrogen bonding. thermofisher.com

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Protonated Amine (R-NH₃⁺) N-H Stretching 2500 - 3300 (broad)
Alkane (Cyclohexyl, Ethyl) C-H Stretching 2850 - 2960
Ester (C=O) C=O Stretching 1735 - 1750 (strong, sharp) libretexts.org
Ester (C-O) C-O Stretching 1100 - 1300

Chromatographic Methods for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Enantiomeric Excess Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical analysis for determining the purity and quantifying the enantiomeric excess of chiral compounds. who.intnih.gov

Purity Determination: For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. who.int In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). The compound and its impurities are separated based on their differential partitioning between the two phases. Detection is commonly performed using an ultraviolet (UV) detector, as the ester carbonyl group possesses a chromophore. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess (e.e.) Quantification: Determining the enantiomeric purity is crucial for chiral molecules. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). sigmaaldrich.com These specialized columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. For derivatives of 2-aminobutanoic acid, polysaccharide-based or crown-ether-based CSPs (like CROWNPAK) have proven effective. asianpubs.orgresearchgate.net By separating the enantiomers, their individual peak areas can be integrated to calculate the enantiomeric excess, which is a measure of the chiral purity of the sample. Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, and robust. researchgate.net

Table 5: Typical HPLC Method Parameters

Parameter Purity Determination (RP-HPLC) Enantiomeric Excess (Chiral HPLC)
Stationary Phase C18, C8 Chiral Stationary Phase (e.g., CROWNPAK CR(+), Chiralpak IA/IG) asianpubs.orgrsc.org
Mobile Phase Buffered Water/Acetonitrile or Methanol Gradient Isocratic Perchloric acid solution or Hexane (B92381)/Alcohol mixtures asianpubs.orgelectronicsandbooks.com
Flow Rate 0.5 - 1.5 mL/min 0.3 - 1.0 mL/min asianpubs.org
Detection UV (e.g., 200-220 nm) UV (e.g., 200-220 nm) asianpubs.org
Column Temperature Ambient or controlled (e.g., 25-40 °C) Controlled, often sub-ambient (e.g., 15 °C) asianpubs.org

| Quantification | Peak Area Percentage | % Area 1 / (% Area 1 + % Area 2) |

Thin-Layer Chromatography (TLC) for Reaction Monitoringresearchgate.net,caymanchem.com

Thin-Layer Chromatography (TLC) is a rapid, effective, and widely used chromatographic technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.netnih.gov The synthesis, typically an esterification of 2-aminobutanoic acid with cyclohexanol in the presence of an acid catalyst (like thionyl chloride or hydrochloric acid), can be tracked to completion by observing the disappearance of starting materials and the appearance of the product spot on a TLC plate. nih.govpearson.com

In a typical setup, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel TLC plate alongside spots of the starting materials (2-aminobutanoic acid and cyclohexanol). The plate is then developed in a sealed chamber containing an appropriate mobile phase. For alpha-amino acid esters, a common challenge is potential hydrolysis back to the amino acid on the acidic silica gel stationary phase. chromforum.org Therefore, the selection of the eluent system is critical. A mixture of a non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol or ethanol), often with a small amount of a basic modifier like triethylamine (B128534) to suppress the ionization of the amine and reduce streaking, is frequently employed.

After development, the plate is visualized. While cyclohexanol and the ester product may be visualized using a general stain like potassium permanganate (B83412) or p-anisaldehyde, the amino acid and the amino ester hydrochloride are most effectively visualized using a ninhydrin (B49086) solution, which reacts with the primary amine to produce a characteristic purple spot (Ruhemann's purple). The progress of the reaction is determined by comparing the relative intensities and retention factor (Rf) values of the spots. The starting amino acid is highly polar and typically has a very low Rf value, while the resulting ester is less polar and will travel further up the plate, exhibiting a higher Rf value.

Interactive Table 1: Illustrative TLC Monitoring of this compound Synthesis

Spot IDDescriptionMobile Phase SystemRf Value (Approx.)Ninhydrin VisualizationNotes
SM12-Aminobutanoic AcidDCM:MeOH:NH4OH (85:14:1)0.15Bright PurpleStarting material; highly polar.
SM2CyclohexanolDCM:MeOH:NH4OH (85:14:1)0.80No ReactionStarting material; visualized with KMnO4.
RXNReaction Mixture (t=2h)DCM:MeOH:NH4OH (85:14:1)0.15, 0.65, 0.80Faint Purple, Strong PurpleShows presence of starting amino acid and product.
PRODProduct SpotDCM:MeOH:NH4OH (85:14:1)0.65Strong PurpleTarget compound, Cyclohexyl 2-aminobutanoate HCl.
COCo-spot (SM1 + RXN)DCM:MeOH:NH4OH (85:14:1)0.15, 0.65, 0.80Overlapping SpotsConfirms identity of starting material in the reaction mix.

Note: Rf values are illustrative and depend on exact experimental conditions.

X-ray Crystallography for Solid-State Structural Elucidationresearchgate.net,researchgate.net

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, this technique provides unequivocal proof of its chemical structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The process begins with the growth of a high-quality single crystal of the compound, which can be a significant challenge. This is typically achieved by slowly evaporating a solvent from a saturated solution or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data is then processed mathematically to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, an X-ray crystal structure would confirm:

The covalent connectivity of the molecule, verifying the ester linkage between the 2-aminobutanoyl moiety and the cyclohexyl group.

The stereochemistry at the alpha-carbon (C2 of the butanoate chain), confirming it as either R or S.

The conformation of the cyclohexyl ring, likely a chair conformation.

The protonation state of the amine, showing it exists as an ammonium (B1175870) cation (-NH3+).

The presence and location of the chloride counter-ion (Cl-).

The intermolecular interactions in the solid state, such as hydrogen bonds between the ammonium group and the chloride ion or the carbonyl oxygen of an adjacent molecule.

Interactive Table 2: Representative Crystallographic Data for an Alpha-Amino Acid Ester Hydrochloride

ParameterExample ValueDescription
Chemical FormulaC10H20ClNO2The elemental composition of the compound.
Formula Weight221.72 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space GroupP21/cThe symmetry group of the crystal.
a, b, c (Å)10.5, 8.2, 14.1The dimensions of the unit cell.
α, β, γ (°)90, 105.5, 90The angles of the unit cell.
Volume (Å3)1170The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental data.

Note: The data in this table is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study of a small organic salt.

Isotopic Analysis for Mechanistic Studies and Tracing Synthetic Pathwaysnih.gov

Isotopic analysis, particularly using stable isotopes like 13C, 15N, and 18O, is a powerful tool for elucidating reaction mechanisms and tracing the fate of atoms throughout a synthetic sequence. researchgate.net For the synthesis of this compound, isotopic labeling can provide definitive answers to mechanistic questions that are difficult to resolve otherwise.

A classic application is in determining the mechanism of Fischer esterification. To confirm which oxygen atom—the one from the carboxylic acid or the one from the alcohol—is incorporated into the ester, the reaction can be carried out using an isotopically labeled starting material. For instance, if the reaction is performed with 18O-labeled cyclohexanol (C6H1118OH), and the resulting ester is found to contain the 18O label, it proves that the alcohol's oxygen atom is retained in the ester linkage. Conversely, if 18O-labeled 2-aminobutanoic acid is used and the label is found in the water molecule that is eliminated, this also supports the accepted mechanism where the alcohol acts as the nucleophile. pearson.com

The analysis of the isotopic composition is typically performed using Isotope Ratio Mass Spectrometry (IRMS), often coupled with a separation technique like Gas Chromatography (GC-IRMS). alexandraatleephillips.com For amino acid esters, this may require derivatization to increase volatility for GC analysis. The mass spectrometer measures the ratio of the heavy isotope to the light isotope (e.g., 18O/16O), allowing for the precise determination of isotopic enrichment in the product.

Interactive Table 3: Hypothetical Isotopic Labeling Study for Esterification Mechanism

ExperimentLabeled ReactantExpected Labeled ProductAnalytical FindingConclusion
1Cyclohexan-18O-olCyclohexyl-18O 2-aminobutanoate HClMass spectrum shows M+2 peak for the ester.Confirms nucleophilic attack by the alcohol oxygen.
22-Aminobutan-18O-oic acidCyclohexyl 2-aminobutan-18O-oate HClMass spectrum shows M+2 peak for the ester.Indicates carbonyl oxygen is retained.
32-(15N)-Aminobutanoic acidCyclohexyl 2-(15N)-aminobutanoate HClMass spectrum shows M+1 peak for the ester.Traces the nitrogen atom from reactant to product.

Computational Chemistry and Molecular Modeling of Alpha Amino Acid Ester Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict the properties of molecules like Cyclohexyl 2-aminobutanoate hydrochloride with high accuracy.

Geometry Optimization and Exploration of Conformational Space

The flexibility of this compound, arising from several rotatable single bonds and the puckering of the cyclohexyl ring, results in a complex conformational landscape. DFT calculations are essential for identifying the most stable three-dimensional arrangements of the molecule, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure.

Table 1: Representative Dihedral Angles for Hypothetical Stable Conformers of this compound

ConformerDihedral Angle 1 (C-C-O-C)Dihedral Angle 2 (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
A 178.5°60.2°0.00
B -179.1°-175.4°0.85
C 65.3°58.9°1.52

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Once the geometries of the most stable conformers are determined, DFT can be used to predict various spectroscopic parameters. rsc.orgnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming the identity and structure of the synthesized compound. Key spectroscopic properties that can be calculated include:

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts help in the assignment of experimental spectra.

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra allows for the identification of characteristic vibrational modes associated with specific functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-H vibrations of the cyclohexyl ring. dntb.gov.ua

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound using DFT

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)
C=O Ester Carbonyl172.5
Alpha-carbon55.8
CH-O Cyclohexyl (attached to O)75.3
Beta-carbon28.1
Gamma-carbon10.2
Cyclohexyl Ring carbons23.0 - 35.0

Investigation of Reaction Pathways and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this can include modeling its synthesis, such as the esterification of 2-aminobutanoic acid with cyclohexanol (B46403), or its hydrolysis back to the parent amino acid and alcohol. By calculating the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. rsc.orgnih.gov This analysis provides critical information about the reaction's feasibility, kinetics, and the step-by-step molecular transformations involved. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Table 3: Hypothetical DFT-Calculated Energies for a Key Step in the Synthesis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants 2-aminobutanoic acid + Cyclohexanol0.0
Transition State Tetrahedral Intermediate Formation+25.4
Products Cyclohexyl 2-aminobutanoate + Water-5.2

Elucidation of Stereocontrol Mechanisms in Catalytic Reactions

The alpha-carbon of the 2-aminobutanoate moiety is a stereocenter, meaning the compound can exist as two different enantiomers (R and S). In asymmetric synthesis, catalysts are used to selectively produce one enantiomer over the other. DFT modeling can provide profound insights into the origins of this stereocontrol. researchgate.net By building computational models of the catalyst-substrate complex, it is possible to analyze the transition states leading to the different stereoisomers. nih.gov Differences in the calculated energies of these transition states can explain and predict the enantiomeric excess observed experimentally, guiding the design of more efficient and selective catalysts. nih.govrsc.org

Table 4: Hypothetical Transition State Energy Comparison for a Catalyzed Reaction

Transition StateStereochemical OutcomeRelative Energy (kcal/mol)Predicted Major Product
TS-R R-enantiomer15.2
TS-S S-enantiomer12.8S-enantiomer

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions within a system. researchgate.netnih.gov

Study of Dynamic Behavior and Intermolecular Interactions

MD simulations are particularly useful for studying molecules in a condensed phase, such as in solution. For this compound dissolved in a solvent like water, MD can reveal its dynamic behavior and the nature of its interactions with the surrounding solvent molecules. rsc.orgnih.gov Key insights from MD simulations include:

Solvation Structure: Understanding how water molecules arrange around the different parts of the solute—the charged ammonium (B1175870) group, the polar ester group, and the nonpolar cyclohexyl ring.

Hydrogen Bonding: Quantifying the hydrogen bonds formed between the molecule's proton-donating (N-H) and accepting (C=O) sites and water molecules. nih.gov

Conformational Dynamics: Observing how the molecule's shape fluctuates over time, transitioning between different low-energy conformations.

Hydrophobic Interactions: Characterizing the interactions between the nonpolar cyclohexyl group and water, which drives how the molecule orients itself in an aqueous environment. acs.orgmdpi.com

Table 5: Key Intermolecular Interactions of this compound in Aqueous Solution

Molecular GroupType of InteractionInteracting Partner (Solvent)
-NH3+ Hydrogen Bonding / Ion-DipoleWater (Oxygen)
-C=O Hydrogen Bonding / Dipole-DipoleWater (Hydrogen)
Cyclohexyl van der Waals / HydrophobicWater

Calculation of Binding Free Energies in Supramolecular Systems

The determination of binding free energy is crucial for understanding the stability and specificity of supramolecular complexes, such as a ligand like this compound interacting with a biological receptor. Computational methods provide a powerful means to predict these energies, guiding the design of molecules with enhanced binding affinities. Prominent methods for these calculations include Thermodynamic Integration (TI), the Bennett Acceptance Ratio (BAR) method, and the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. wustl.educomputabio.comnih.gov

Alchemical free energy calculations, such as TI and BAR, compute the relative binding free energy (ΔΔG) between two ligands by simulating a non-physical, or "alchemical," transformation from one molecule to another in both the solvated state and when bound to a receptor. wustl.edunih.govuni-duesseldorf.de The difference between these two free energy changes corresponds to the difference in their binding affinity. wustl.edu

Thermodynamic Integration (TI) involves creating a hybrid Hamiltonian that is a function of a coupling parameter, λ, which transitions the system from an initial state (λ=0) to a final state (λ=1). By simulating the system at several discrete λ values and integrating the ensemble-averaged potential energy derivative with respect to λ, the free energy difference can be calculated. researchgate.net

Bennett Acceptance Ratio (BAR) is another rigorous statistical method that often proves to be more efficient and robust than TI. nih.govalchemistry.org BAR utilizes data from simulations of two adjacent states to calculate the free energy difference, and it has been shown to provide results with the same statistical precision as TI but with fewer intermediate states. alchemistry.org

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an endpoint method that offers a balance between computational speed and accuracy. computabio.comnih.gov It calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govnih.gov The total free energy is typically broken down into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govfrontiersin.org While computationally less demanding than alchemical methods, MM/PBSA often neglects conformational entropy, which can lead to overestimation of absolute binding free energies. nih.govrsc.org

These computational techniques are instrumental in the rational design of ligands, allowing for the in-silico evaluation of chemical modifications on binding affinity before undertaking synthetic efforts. wustl.edu

MethodPrincipleKey AdvantageCommon Limitation
Thermodynamic Integration (TI)Integration of ensemble-averaged potential energy derivatives along a coupling parameter (λ) path. researchgate.netConceptually straightforward and widely implemented. nih.govCan be sensitive to the choice and number of intermediate states. nih.gov
Bennett Acceptance Ratio (BAR)Uses data from two neighboring states to calculate free energy, often based on maximum likelihood. alchemistry.orgHighly efficient and statistically robust; less dependent on the path. nih.govalchemistry.orgRequires sufficient phase space overlap between adjacent states. wustl.edu
MM/PBSACombines molecular mechanics energies with continuum solvation models (Poisson-Boltzmann or Generalized Born). computabio.comnih.govComputationally faster than alchemical methods, good for ranking compounds. computabio.comOften neglects conformational entropy, leading to less accurate absolute binding energies. nih.govrsc.org

Exploration of Molecular Interactions in Synthetic Processes

Computational chemistry provides indispensable tools for elucidating the complex molecular interactions that govern the synthesis of alpha-amino acid esters. Methods such as Density Functional Theory (DFT) are employed to model reaction mechanisms, stabilize intermediates, and predict the outcomes of synthetic strategies. rsc.orgresearchgate.netrsc.org

For instance, in the synthesis of alpha-amino acid esters involving reactions with high-valent transition metal halides, DFT calculations can be used to determine the optimized geometry of the resulting coordination compounds. rsc.org These calculations can reveal key structural information, such as bond lengths and angles between the metal center and the N,O-donor chelating ligand. rsc.org Furthermore, computational models can assess the thermodynamics of a reaction; for example, DFT studies on the coordination of an alpha-amino acid ester to a niobium tetrachloride cation showed a favorable Gibbs free energy (ΔG) variation of approximately -25 kcal/mol, indicating a spontaneous process. rsc.org

Computational approaches are also vital in understanding and designing novel synthetic routes. The synthesis of alpha-amino acid esters can be achieved through various methods, including the esterification of amino acids using reagents like trimethylchlorosilane in methanol (B129727). mdpi.com Computational models can help rationalize the efficiency of such methods by exploring the reaction energy profiles. In more complex synthetic schemes, such as those involving peptide synthesis or the creation of poly(ester amide)s from amino acid-based monomers, computational analysis can predict polymer chain evolution and interactions driving supramolecular assembly. researchgate.netacs.org

By simulating potential reaction pathways and transition states, chemists can gain insights that are difficult to obtain through experimental means alone. This predictive power allows for the rational selection of reagents, catalysts, and reaction conditions to optimize yield and selectivity in the synthesis of specific target molecules like this compound.

Computational MethodApplication in SynthesisExample Finding
Density Functional Theory (DFT)Geometry optimization of metal-ligand complexes; calculation of reaction thermodynamics. rsc.orgresearchgate.netDetermined the optimized geometry of a Niobium complex with an L-leucine methylester ligand, confirming N,O-chelation. rsc.org
DFT (Thermodynamics)Evaluation of the Gibbs Free Energy (ΔG) for reaction steps. rsc.orgThe coordination of a second α-amino acid ester to a [NbCl₄(ester)]⁺ complex was found to be favorable by ~ -25 kcal/mol. rsc.org
Molecular Electrostatic Potential (MEP) SurfacesRationalizing noncovalent interactions that guide supramolecular assembly in the solid state. rsc.orgAnalysis of hydrogen bonding networks in pyrimidine-amino acid derivatives. rsc.org

Molecular Mechanics and Semiempirical Methods for Conformational Preferences

Understanding the conformational preferences of flexible molecules like this compound is essential, as the three-dimensional structure dictates its physical properties and biological activity. Molecular mechanics (MM) and semiempirical methods are computationally efficient approaches used to explore the potential energy surface of a molecule and identify its stable conformers, or rotamers. nih.govwikipedia.org

The conformation of an alpha-amino acid ester is largely determined by the rotational barriers around its single bonds, particularly the dihedral angles of the backbone and the orientation of the ester and cyclohexyl groups. nih.gov The cyclohexyl ring itself typically exists in a chair conformation, but the ester and amino substituents can adopt either axial or equatorial positions, leading to different conformers with distinct energies. wikipedia.orgresearchgate.net

Molecular Mechanics (MM) employs classical physics and a force field—a set of parameters and potential energy functions—to calculate the energy of a given molecular geometry. MM conformational searches are often used as an initial step to generate a wide range of possible structures. nih.gov These methods are fast and effective for exploring the vast conformational space of flexible molecules.

Semiempirical Methods offer a compromise between the speed of MM and the rigor of higher-level quantum mechanical calculations. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to solve for the electronic structure. They are capable of providing more accurate energy estimates and electronic properties than MM, making them suitable for refining the geometries of conformers found during an initial MM search.

For cyclohexane (B81311) derivatives, the energy difference between conformers with axial versus equatorial substituents is a key factor. While steric hindrance often favors the equatorial position, stereoelectronic effects can sometimes stabilize an axial conformer. researchgate.net Computational studies on substituted cyclohexanes can quantify these energy differences (ΔG) to predict the equilibrium populations of each conformer at a given temperature. nih.govresearchgate.net For example, DFT calculations on N-acetyl-N'-methylamide derivatives of a phenylalanine cyclohexane analogue identified multiple stable minima, with energy differences (ΔE) of less than 1 kcal/mol between the most stable forms. nih.gov Such small energy gaps indicate that multiple conformations can coexist in solution.

MethodLevel of TheoryPrimary Use in Conformational AnalysisTypical Output
Molecular Mechanics (MM)ClassicalInitial, broad exploration of conformational space to locate potential energy minima. nih.govA large set of low-energy candidate structures.
Semiempirical Quantum MethodsQuantum Mechanical (simplified)Refinement of geometries and energies of conformers identified by MM.More accurate relative energies (ΔE) and geometries.
Density Functional Theory (DFT)Quantum MechanicalHigh-accuracy calculation of relative energies (ΔE) and free energies (ΔG) of the most stable conformers. nih.govPredicted equilibrium populations and key dihedral angles. nih.gov

Stereochemical Aspects and Chiral Recognition of Alpha Amino Acid Esters

Strategies for Chiral Resolution and Enantiopurification

The separation of a racemic mixture of an alpha-amino acid ester into its individual enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. wikipedia.org This is essential because different enantiomers of a molecule can have distinct physiological effects. nih.gov

One of the most established methods for chiral resolution is the crystallization of diastereomeric salts . This technique involves reacting the racemic amino acid ester with a chiral resolving agent, which is an enantiomerically pure acid or base. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers of the amino acid ester. wikipedia.org

Another powerful technique is chiral column chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. The differential interaction leads to a difference in retention times, allowing for the separation of the enantiomers. Polysaccharide-based CSPs are commonly used for the separation of derivatized α-amino acid esters. nih.gov For instance, α-amino acid esters can be converted into their benzophenone (B1666685) imine Schiff base derivatives for effective separation on various chiral stationary phases. nih.gov

Specialized techniques like preferential crystallization can also be employed. This method involves seeding a supersaturated solution of the racemate with a crystal of one of the desired enantiomers, which then crystallizes out selectively. wikipedia.org

Resolution StrategyPrincipleApplication Example
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent. wikipedia.orgResolution of racemic tartaric acid using optically active (+)-cinchotoxine. wikipedia.org
Chiral Column Chromatography Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.govSeparation of benzophenone imine derivatives of α-amino acid esters on polysaccharide-based CSPs. nih.gov
Preferential Crystallization Seeding a supersaturated racemic solution with a pure enantiomer crystal to induce its selective crystallization. wikipedia.orgResolution of (±)-hydrobenzoin using seed crystals of (−)-hydrobenzoin. wikipedia.org

Methods for Absolute Configuration Determination (e.g., NMR-based chiral derivatizing agents)

Determining the absolute configuration of a chiral center is essential for understanding its stereochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a primary method for this purpose. wikipedia.org This technique converts a pair of enantiomers into a pair of diastereomers, which will exhibit distinct NMR spectra. wikipedia.org

The Mosher's method is a classic example. It uses α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, as the CDA. wikipedia.orgnih.gov The amino acid ester is reacted with both enantiomers of Mosher's acid chloride to form diastereomeric amides. By analyzing the differences in the chemical shifts (Δδ) in the ¹H or ¹⁹F NMR spectra of these diastereomers, the absolute configuration of the original amino acid ester can be deduced based on an established conformational model. nih.govacs.org

Other chiral derivatizing agents have also been developed. For example, (R)-O-Aryllactic acids can be used to form amides with α-amino acid esters, and the resulting ¹H NMR chemical shifts can be used to assign the absolute configuration. acs.org Similarly, other reagents allow for the use of ¹⁹F NMR, which can offer advantages in terms of spectral resolution and sensitivity. rsc.orgfrontiersin.org

NMR-based MethodChiral Derivatizing Agent (CDA)Principle
Mosher's Method (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) wikipedia.orgnih.govComparative analysis of ¹H or ¹⁹F NMR chemical shifts of the resulting diastereomeric amides. nih.govacs.org
(R)-O-Aryllactic Acid Amides (R)-O-Aryllactic acid (ROAL) acs.orgAnalysis of different chemical shifts in ¹H NMR spectra depending on the configuration. acs.org
CFTA Amide Diastereomers α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) wikipedia.orgAnalysis of ¹⁹F NMR chemical shifts of the CFTA amide diastereomers. rsc.org

Enantiomeric Recognition Studies with Host Molecules (e.g., Cyclodextrin Derivatives)

Enantiomeric recognition, the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest, is a fundamental concept in supramolecular chemistry and has significant implications in areas like chiral sensing and separation. nih.gov Host-guest chemistry provides a powerful tool to study these interactions. nih.gov

Cyclodextrins (CDs) are widely used host molecules for the enantiomeric recognition of amino acid esters. arkat-usa.org These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic cavity, allowing them to form inclusion complexes with guest molecules of appropriate size and shape. arkat-usa.orgntu.edu.sg The chiral nature of cyclodextrins enables them to form diastereomeric complexes with the enantiomers of a guest molecule, which often have different stabilities. nih.gov

The recognition process is driven by a combination of noncovalent interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and dipole-dipole interactions. arkat-usa.org For amino acid ester hydrochlorides, the ammonium (B1175870) group can form strong hydrogen bonds, and any aromatic moieties can participate in cation-π interactions, enhancing enantioselectivity. arkat-usa.org

Modified cyclodextrins, bearing various functional groups, are often synthesized to improve their recognition capabilities. arkat-usa.orgntu.edu.sg The binding affinities and enantioselectivity of these host-guest systems can be quantified using techniques like ¹H NMR titration, which measures the change in chemical shifts of the host or guest protons upon complexation. arkat-usa.org Molecular modeling and dynamics calculations can further elucidate the binding modes and the origins of chiral discrimination. arkat-usa.org

Host MoleculeGuest Molecule TypeKey InteractionsAnalytical Technique
β-Cyclodextrin Derivatives Amino acid ester hydrochlorides arkat-usa.orgHydrogen bonding, cation-π interactions, hydrophobic interactions. arkat-usa.org¹H NMR Titration, Molecular Dynamics. arkat-usa.org
Chiral Bisporphyrins Amino acid esters nih.govCoordination bonds, π-π stacking. nih.govCircular Dichroism (CD) Spectroscopy. nih.gov
Cucurbit[n]urils Amino acids, Cyclohexylmethylamine globethesis.comresearchgate.netIon-dipole, hydrogen bonding, hydrophobic interactions. globethesis.comresearchgate.net¹H NMR, Isothermal Titration Calorimetry (ITC). globethesis.com

Investigation of Retention and Inversion of Configuration During Chemical Transformations

During a chemical reaction at a chiral center, the spatial arrangement of the groups attached to that center can either be retained or inverted. vedantu.com

Retention of configuration occurs when the reactant and the product have the same relative spatial arrangement of atoms. vedantu.comyoutube.com In this case, an (R) configuration in the starting material remains (R) in the product, and an (S) configuration remains (S). This typically happens when the reaction does not involve the direct breaking of a bond to the stereocenter, or when a nucleophile attacks from the same side as the leaving group. vedantu.com

Inversion of configuration , often referred to as a Walden inversion, is the process where the configuration of the chiral center is flipped, much like an umbrella turning inside out in the wind. vedantu.com An (R) reactant becomes an (S) product, and vice versa. This is a hallmark of the Sₙ2 reaction mechanism, where the nucleophile attacks the chiral carbon from the side opposite to the leaving group (backside attack). vedantu.comyoutube.com

In some reactions, particularly Sₙ1 reactions that proceed through a planar carbocation intermediate, a mixture of both retention and inversion can occur, leading to a racemic or partially racemized product. doubtnut.com

Understanding whether a reaction proceeds with retention or inversion is critical in stereoselective synthesis, where the goal is to produce a specific stereoisomer. For example, in the synthesis of complex molecules like unnatural amino acids, controlling the stereochemistry at each step is paramount. nih.govnih.gov The choice of reagents, catalysts, and reaction conditions can influence the stereochemical outcome of a transformation. acs.org

Stereochemical OutcomeDescriptionCommon Mechanism
Retention of Configuration The relative spatial arrangement of groups around the chiral center is maintained. vedantu.comReactions not directly involving the stereocenter; frontside nucleophilic attack.
Inversion of Configuration The spatial arrangement of groups around the chiral center is flipped. vedantu.comSₙ2 reactions (backside attack). youtube.com
Racemization Formation of an equal mixture of both enantiomers from a single enantiomer. doubtnut.comSₙ1 reactions (via planar carbocation intermediate). doubtnut.com

Comparative Research on 2 Aminobutanoic Acid and Its Derivatives

Structural Analogues of Cyclohexyl 2-Aminobutanoate Hydrochloride

The chemical identity and behavior of this compound are significantly influenced by its structural components. Variations in the ester group or substitutions at the alpha-carbon create analogues with distinct properties.

The ester group is a critical determinant of a molecule's physical and chemical properties. Replacing the cyclohexyl group with other alkyl groups such as methyl, ethyl, or tert-butyl has profound effects on the compound's synthesis, reactivity, and stability.

Synthetic Accessibility: The synthesis of α-amino acid esters is commonly achieved through methods like the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst. libretexts.orgtamu.edu The accessibility of these esters is often dependent on the alcohol used.

Methyl and Ethyl Esters: These are typically straightforward to synthesize due to the high reactivity and availability of methanol (B129727) and ethanol. nih.gov Methods using reagents like thionyl chloride or trimethylchlorosilane in methanol offer convenient and high-yield preparations of the corresponding methyl ester hydrochlorides at room temperature. nih.govgoogle.com

tert-Butyl Esters: The synthesis of tert-butyl esters requires different strategies due to the steric hindrance of the tert-butyl group. nih.gov Acid-catalyzed reaction with isobutylene (B52900) or the use of tert-butyl acetate (B1210297) with a strong acid like perchloric acid are common methods. nih.govacs.org These methods are designed to overcome the steric bulk and avoid side reactions. researchgate.net

Cyclohexyl Esters: The synthesis involving cyclohexanol (B46403) would proceed via standard esterification protocols, but the reaction rates and yields might differ from smaller, linear alcohols due to steric factors associated with the cyclic structure. dtic.mildtic.mil

Reactivity: The primary reaction of interest for amino acid esters is hydrolysis—the cleavage of the ester bond to yield the carboxylic acid and alcohol. The nature of the ester group influences the rate of this reaction.

Steric Hindrance: Larger, bulkier groups like tert-butyl and cyclohexyl can sterically hinder the approach of a nucleophile (like a water molecule or hydroxide (B78521) ion) to the carbonyl carbon of the ester. This generally leads to a slower rate of hydrolysis compared to less hindered esters like methyl or ethyl esters.

Electronic Effects: The electron-donating or withdrawing properties of the ester group can also affect reactivity. Alkyl groups are generally electron-donating, which can slightly destabilize the transition state of hydrolysis. However, steric effects are often more dominant in determining the relative rates.

Hydrolysis Rates: Studies on the hydrolysis of various esters have shown that the rate can be influenced by the size and structure of the alcohol moiety. nih.gov For instance, methyl esters often hydrolyze slightly faster than ethyl esters. nih.gov The bulky tert-butyl group provides significant protection against hydrolysis, making these esters stable protecting groups in peptide synthesis, removable under specific acidic conditions. researchgate.net

Stability: The stability of an amino acid ester is its resistance to degradation, primarily through hydrolysis.

Methyl and Ethyl Esters: These esters are relatively stable but are more susceptible to hydrolysis, especially under basic or acidic conditions, compared to bulkier esters.

tert-Butyl Esters: These are known for their high stability under neutral and basic conditions, making them excellent protecting groups for the carboxyl function in amino acids during complex syntheses. nih.gov Their stability is a direct result of the steric protection afforded by the tert-butyl group.

Cyclohexyl Esters: The cyclohexyl group also provides considerable steric bulk, suggesting that cyclohexyl 2-aminobutanoate would have greater stability against hydrolysis than its methyl or ethyl counterparts, though perhaps less than the exceptionally stable tert-butyl ester.

Ester GroupSynthetic AccessibilityRelative Reactivity (Hydrolysis)Relative Stability
MethylHigh (e.g., Fischer, TMSCl/Methanol)HighModerate
EthylHigh (e.g., Fischer Esterification)HighModerate
tert-ButylModerate (Requires specific methods, e.g., isobutylene)LowHigh
CyclohexylModerate (e.g., Fischer Esterification)Low to ModerateHigh

2-Aminobutanoic acid is part of a larger family of alpha-amino acids. wikipedia.orgnih.gov Its derivatives can feature various substitutions on the side chain, which alters their chemical behavior. For example, methionine is an analogue of 2-aminobutanoic acid with a methylthioethyl side chain (2-amino-4-(methylthio)butanoic acid). wikipedia.org This sulfur-containing side chain introduces unique reactivity, such as susceptibility to oxidation and its role as a precursor to S-adenosylmethionine (SAM), a key methyl group donor in biological systems. wikipedia.org

The chemical behavior of alpha-amino acid esters can also be influenced by coordination with metal ions. For example, the hydrolysis of alpha-amino acid esters can be significantly accelerated (by a factor of ~10^4) when they form complexes with metal ions like copper(II). nih.gov This catalytic effect highlights how the environment and presence of other chemical species can dramatically alter the reactivity of these derivatives. rsc.org

Precursors and Related Intermediates in Synthetic Pathways (e.g., 2-Aminobutanoic Acid)

The primary precursor for the synthesis of this compound is 2-aminobutanoic acid (also known as α-aminobutyric acid). chembk.comchembk.comwikipedia.org This non-proteinogenic alpha-amino acid is the foundational building block upon which the target molecule is constructed. nih.govnih.gov

Several synthetic routes exist for 2-aminobutanoic acid itself:

Strecker Synthesis: This classic method produces amino acids from aldehydes. For 2-aminobutanoic acid, the synthesis starts with propanal, which reacts with ammonia (B1221849) to form an imine. Subsequent addition of a cyanide ion forms an α-amino nitrile, which is then hydrolyzed to yield the final amino acid. ck12.org

From L-threonine: Biosynthetic pathways can produce (S)-2-aminobutanoic acid from the common amino acid L-threonine using enzymes like threonine deaminase. sigmaaldrich.comresearchgate.net

Other Methods: Other general methods for α-amino acid synthesis are also applicable, such as the alkylation of phthalimidomalonic ester or N-formylaminomalonic ester. libretexts.org

Once 2-aminobutanoic acid is obtained, the synthesis of this compound proceeds through two main steps:

Esterification: The carboxylic acid group of 2-aminobutanoic acid is reacted with cyclohexanol. This is typically an acid-catalyzed Fischer esterification, where an acid like sulfuric acid or hydrogen chloride gas is used to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the cyclohexanol. libretexts.orgtamu.edumasterorganicchemistry.com To drive the equilibrium towards the product ester, an excess of the alcohol (cyclohexanol) can be used, and the water formed during the reaction can be removed. tamu.edumasterorganicchemistry.com

Salt Formation: The resulting cyclohexyl 2-aminobutanoate is a free base. To form the hydrochloride salt, it is treated with hydrochloric acid (HCl). This protonates the amino group, forming the more stable and often crystalline ammonium (B1175870) salt. This process is analogous to the preparation of other amino acid ester hydrochlorides. nih.gov An intermediate in some synthetic routes might involve the formation of an N-carboxyanhydride from 2-aminobutanoic acid, which can then be opened by an alcohol. google.com

General Trends and Principles in Alpha-Amino Acid Ester Chemistry

The chemistry of alpha-amino acid esters is governed by the interplay between the amino group and the ester functionality.

Synthesis: Fischer esterification is the most direct method, involving the reaction of an amino acid with an excess of alcohol under acidic conditions. tamu.edupearson.com The acid catalyst is crucial as it protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol. libretexts.org In the absence of an acid catalyst, the amino acid exists as a zwitterion, where the carboxylate group is unreactive towards nucleophiles.

Reactivity and Hydrolysis: The ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base. nih.gov The proximity of the α-amino group can influence this reactivity. The unprotonated amino group can act as an intramolecular nucleophile or general base, potentially accelerating hydrolysis. nih.gov Conversely, under acidic conditions (pH < 4), the protonated amino group (-NH3+) is electron-withdrawing, which can increase the electrophilicity of the ester carbonyl and influence hydrolysis rates. nih.gov

Protecting Group Nature: The stability of the ester bond against hydrolysis makes esters useful as protecting groups for the carboxylic acid function during peptide synthesis. The choice of ester (e.g., methyl, ethyl, benzyl, tert-butyl) allows chemists to fine-tune the stability and the conditions required for its removal. researchgate.net

Other Reactions: The amino group of α-amino acid esters can undergo typical reactions of primary amines, such as acylation to form amides. libretexts.org The ester itself can undergo intermolecular cyclization (dimerization) to form diketopiperazines, especially upon heating or under basic conditions. libretexts.org

The principles of steric hindrance, electronic effects, and catalysis are central to understanding the synthesis, stability, and reactivity of this compound and its analogues.

Q & A

Q. What are the standard synthetic routes for preparing Cyclohexyl 2-aminobutanoate hydrochloride, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 2-aminobutanoic acid with cyclohexanol, followed by hydrochloride salt formation. Key steps include:
  • Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification.
  • Activation of the carboxylic acid with thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., DCC) to form the reactive intermediate.
  • Purification via recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) to achieve >95% purity .
  • Purity validation using HPLC (C18 column, UV detection at 210–220 nm) with reference to pharmacopeial standards (e.g., USP/EP guidelines for related hydrochlorides) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Confirm ester (C=O stretch ~1730 cm⁻¹) and ammonium hydrochloride (N-H stretch ~2500–3000 cm⁻¹) functional groups. Compare to reference spectra of structurally similar compounds like 2-cyclohexylbutanoic acid .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify cyclohexyl ring protons (δ 1.0–2.5 ppm), α-proton of the amino group (δ 3.0–3.5 ppm), and ester carbonyl (δ 170–175 ppm in ¹³C) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 208.7 for the free base) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in polar (water, methanol) and nonpolar (dichloromethane, hexane) solvents. Hydrochloride salts generally exhibit higher aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to free bases.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochlorides are prone to hydrolysis in humid conditions; store desiccated at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Screen for receptor binding (e.g., NMDA or opioid receptors) using radioligand displacement assays. Use HEK-293 cells transfected with target receptors and measure IC₅₀ values .
  • In vivo models : Administer doses (1–10 mg/kg, i.p. or p.o.) in rodent models of pain or neurological disorders. Monitor behavioral responses (e.g., tail-flick test) and plasma pharmacokinetics (LC-MS/MS for bioavailability assessment) .

Q. How should contradictions in reported solubility or stability data be resolved?

  • Methodological Answer :
  • Replicate conditions : Ensure identical parameters (temperature, solvent grade, pH). For example, discrepancies in aqueous solubility may arise from pH variations (e.g., pH 7.4 vs. 5.0).
  • Analytical cross-validation : Compare results across HPLC, NMR, and Karl Fischer titration to rule out method-specific artifacts .
  • Statistical analysis : Apply ANOVA or t-tests to determine if differences are significant (p < 0.05) .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation, deamination) via UPLC-QTOF-MS.
  • Isotopic labeling : Synthesize deuterated analogs (e.g., cyclohexyl-d₁₂) to track metabolic sites using MS/MS fragmentation patterns .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to NMDA receptors (PDB ID: 5FXM). Prioritize poses with lowest binding energy (ΔG < –7 kcal/mol).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Q. What experimental controls are essential when assessing the compound’s cytotoxicity?

  • Methodological Answer :
  • Negative controls : Use untreated cells (e.g., HEK-293 or HepG2) and vehicle (e.g., DMSO ≤0.1%).
  • Positive controls : Include cisplatin (10 µM) for apoptosis induction.
  • Endpoint assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to differentiate mechanisms of toxicity .

Methodological Notes

  • Data Presentation : Follow IB guidelines () for tables (e.g., solubility data) and graphs (dose-response curves with error bars).
  • Safety Protocols : Refer to OSHA-compliant SDS () for handling hydrochloride salts (e.g., PPE: gloves, lab coat, fume hood).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.